1,1'-Biphenyl, 4-bromo-4'-(dodecyloxy)-

Description

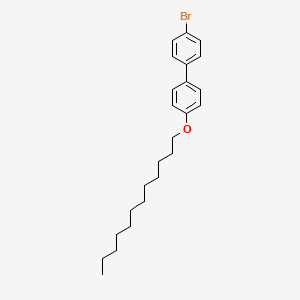

1,1'-Biphenyl, 4-bromo-4'-(dodecyloxy)- is a substituted biphenyl derivative featuring a bromine atom at the para position of one benzene ring and a dodecyloxy (C₁₂H₂₅O-) group at the para position of the adjacent ring. The dodecyloxy chain introduces significant hydrophobicity, making the compound suitable for applications in liquid crystals, organic electronics, and as a synthetic intermediate . Its molecular formula is C₂₄H₃₃BrO, with a molecular weight of 433.42 g/mol (calculated).

Properties

CAS No. |

138567-33-6 |

|---|---|

Molecular Formula |

C24H33BrO |

Molecular Weight |

417.4 g/mol |

IUPAC Name |

1-bromo-4-(4-dodecoxyphenyl)benzene |

InChI |

InChI=1S/C24H33BrO/c1-2-3-4-5-6-7-8-9-10-11-20-26-24-18-14-22(15-19-24)21-12-16-23(25)17-13-21/h12-19H,2-11,20H2,1H3 |

InChI Key |

WPTKLHVNUXJUQN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key analogues and their properties:

Key Observations:

- Substituent Length and Hydrophobicity: The dodecyloxy group in the target compound enhances solubility in non-polar solvents compared to shorter chains (e.g., pentyloxy in ). This property is critical for liquid crystal applications, where alkyl chain length modulates mesophase behavior .

- Electronic Effects : Evidence from thermodynamic studies (Table IV-8 in ) indicates that substituents like dodecyloxy and 4-(decyloxy)-1,1'-biphenyl exert minimal electronic influence on coordination spheres in cobalt complexes, suggesting steric or solubility effects dominate over electronic modulation.

- Halogen vs. Alkoxy Functionality : Bromine at the para position enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while alkoxy groups stabilize intermediates via electron donation. For example, 4-bromo-4'-ethylbiphenyl is prioritized in pharmaceutical synthesis due to its simpler structure and ease of functionalization.

Physical and Chemical Properties

- Melting Points: Longer alkyl chains (e.g., dodecyloxy) typically lower melting points compared to rigid substituents like trimethylsilyl (91–93°C in ).

- Solubility: The dodecyloxy chain likely improves solubility in hydrocarbons and chlorinated solvents, akin to related liquid crystal compounds .

- Stability : Brominated biphenyls are generally stable under inert conditions but may undergo photodegradation or dehalogenation under UV light .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.